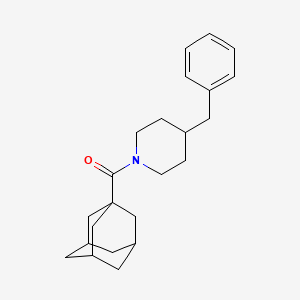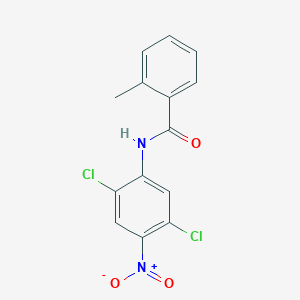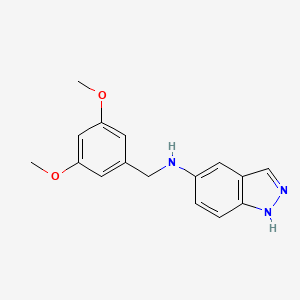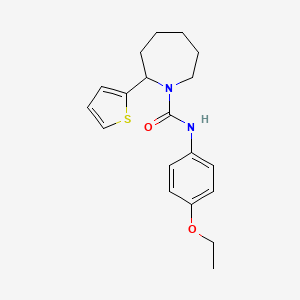![molecular formula C14H18N4O3S2 B5013751 N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively in recent years, and its unique properties have led to the development of new synthesis methods and research applications.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in the production of prostaglandins. Prostaglandins are responsible for the inflammatory response, and their reduction leads to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been found to decrease the expression of adhesion molecules, which play a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide in lab experiments include its potent anti-inflammatory effects and its ability to reduce the production of pro-inflammatory cytokines. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases and conditions, such as arthritis, cancer, and neurological disorders. Additionally, further research is needed to determine the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide involves the reaction of 4-aminobenzenesulfonamide with 2-(1-methyl-1H-imidazol-2-ylthio)butan-1-amine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, condensation, and cyclization, to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-3-12(22-14-16-8-9-18(14)2)13(19)17-10-4-6-11(7-5-10)23(15,20)21/h4-9,12H,3H2,1-2H3,(H,17,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHANYBTWBTNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)
![4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)

![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)


![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)